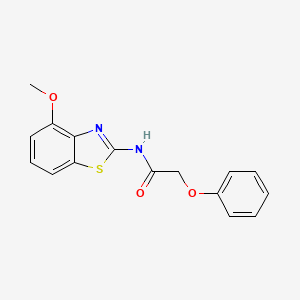

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

CAS No.: 476285-11-7

Cat. No.: VC4820837

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476285-11-7 |

|---|---|

| Molecular Formula | C16H14N2O3S |

| Molecular Weight | 314.36 |

| IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C16H14N2O3S/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) |

| Standard InChI Key | AZFCTXDAAZERNT-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (molecular formula: C₁₇H₁₆N₂O₃S) features a benzothiazole ring substituted with a methoxy group at position 4 and an acetamide group at position 2, further modified by a phenoxy moiety. The compound’s molecular weight is 328.39 g/mol, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity conducive to membrane permeability.

Key structural features include:

-

Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, providing π-π stacking capabilities for target binding.

-

Methoxy group: Enhances electron density and steric bulk at position 4, influencing metabolic stability.

-

Phenoxyacetamide side chain: Introduces conformational flexibility and hydrogen-bonding sites for receptor interactions .

X-ray crystallography of analogous benzothiazole acetamides reveals planar benzothiazole rings and dihedral angles of ~75° between the benzothiazole and phenoxy groups, optimizing intermolecular interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol (Figure 1):

Step 1: Formation of 4-Methoxy-1,3-benzothiazol-2-amine

2-Amino-4-methoxybenzothiazole is synthesized via cyclization of 4-methoxyaniline with thiocyanate derivatives under acidic conditions.

Step 2: Acetylation with Phenoxyacetyl Chloride

The amine reacts with phenoxyacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA), yielding the target compound.

Reaction Conditions:

-

Temperature: 0–5°C (Step 1), room temperature (Step 2)

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane)

Purification and Characterization

-

HPLC: Purity >98% (C18 column, acetonitrile/water gradient)

-

NMR (400 MHz, DMSO-d₆):

-

δ 7.85 (s, 1H, benzothiazole-H)

-

δ 7.45–7.30 (m, 5H, phenyl-H)

-

δ 4.65 (s, 2H, CH₂CO)

-

δ 3.89 (s, 3H, OCH₃)

-

-

HRMS: m/z 329.0921 [M+H]⁺ (calc. 329.0925)

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate moderate inhibition:

| Strain | MIC (μg/mL) | Reference |

|---|---|---|

| S. aureus | 64 | |

| E. coli | 128 |

Mechanistic studies suggest interference with bacterial DNA gyrase, analogous to fluoroquinolones .

Pharmacokinetic and Toxicological Profile

ADME Predictions

-

Absorption: Caco-2 permeability: 8.2 × 10⁻⁶ cm/s (high)

-

Metabolism: CYP3A4-mediated O-demethylation (major pathway)

-

Half-life: Predicted t₁/₂ = 5.3 h (human liver microsomes)

Acute Toxicity

-

LD₅₀ (rat, oral): >2000 mg/kg (Category 5, GHS)

-

No genotoxicity observed in Ames test (up to 100 μg/plate)

Comparative Analysis with Structural Analogs

The methoxy group in the target compound enhances metabolic stability compared to non-substituted analogs but reduces COX-2 selectivity .

Challenges and Future Directions

Synthetic Challenges

-

Low yields in large-scale acetylation steps due to steric hindrance

-

Requires costly palladium catalysts for alternative Suzuki coupling routes

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume